molecular formula C17H27N3O B11728603 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide

Cat. No.: B11728603
M. Wt: 289.4 g/mol
InChI Key: FUUACBIFNCNOAE-WMCAAGNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drugs and their biological activities .

Preparation Methods

The synthesis of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide involves several steps. One common method includes the reaction of 1-benzylpiperidin-3-amine with ethyl 2-bromoacetate under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as amination, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine(III) complexes for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors and modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide can be compared with other piperidine derivatives, such as:

  • 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide
  • 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-isopropylpropanamide
  • 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-butylpropanamide

These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and chemical properties . The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties and applications .

Properties

Molecular Formula

C17H27N3O

Molecular Weight

289.4 g/mol

IUPAC Name

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-ethylpropanamide

InChI

InChI=1S/C17H27N3O/c1-3-20(17(21)14(2)18)16-10-7-11-19(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,14,16H,3,7,10-13,18H2,1-2H3/t14?,16-/m0/s1

InChI Key

FUUACBIFNCNOAE-WMCAAGNKSA-N

Isomeric SMILES

CCN([C@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N

Canonical SMILES

CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)C(C)N

Origin of Product

United States

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